2-methyl-D-norleucine
Overview
Description
2-methyl-D-norleucine is an amino acid derivative with the chemical formula C7H15NO2. It is a chiral compound, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is structurally similar to norleucine, an isomer of the more common amino acid leucine. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
2-methyl-D-norleucine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
2-methyl-D-norleucine is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used to study protein structure and function, as it can be incorporated into proteins in place of natural amino acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the study of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.
Comparison with Similar Compounds
2-methyl-D-norleucine is similar to other amino acid derivatives such as:
Norleucine: An isomer with a similar structure but different functional properties.
Leucine: A common amino acid with a similar backbone but different side chain.
Isoleucine: Another branched-chain amino acid with a different arrangement of atoms.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a methyl group on the second carbon. This structural feature gives it distinct properties and makes it valuable in research applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
(2R)-2-amino-2-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHZQXROBVOO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347036 | |
Record name | 2-Methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105815-95-0 | |
Record name | 2-Methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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